molecular formula C27H23ClFN5O3 B2683785 4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242979-82-3

4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2683785
CAS RN: 1242979-82-3
M. Wt: 519.96
InChI Key:
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Description

The compound “4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The 1,2,4-triazole nucleus is a significant component of this molecule . This nucleus is present in a number of drug classes and is known for its ability to readily bind with various enzymes and receptors in the biological system .

Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds structurally related to the specified chemical focuses on novel synthetic routes and chemical modifications to explore their potential applications. For example, studies have described the synthesis of quinazoline and triazoloquinazoline derivatives through reactions involving anthranilamide and isocyanates, showcasing methodologies for creating complex heterocyclic compounds with potential biological activity (J. Chern et al., 1988).

Potential Pharmacological Applications

Research into triazoloquinazoline derivatives, closely related to the compound , has indicated their potential as adenosine receptor antagonists with selectivity towards human A3 receptors. This suggests possible applications in developing treatments for conditions where adenosine receptor activity is implicated (Y. C. Kim et al., 1996).

Anticancer and Antimicrobial Activities

Further studies have focused on synthesizing novel heterocyclic compounds, including triazoloquinazolines, to evaluate their anticancer and antimicrobial activities. This line of research seeks to identify new therapeutic agents by exploring the biological activities of these compounds against various cancer cell lines and microbial strains (B. N. Reddy et al., 2015).

Molecular Docking Studies

Some research has also involved computational methods like molecular docking studies to predict the interaction between synthesized triazoloquinazoline derivatives and biological targets. This approach helps in understanding the potential mechanism of action and optimizing compounds for better biological activity (R. Gadhave, B. Kuchekar, 2020).

Future Directions

The future research directions could involve further exploration of the synthesis methods, chemical reactions, mechanism of action, and biological activities of this compound. This could lead to the discovery of new drug candidates .

Mechanism of Action

properties

IUPAC Name

4-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN5O3/c1-16(2)30-24(35)18-9-11-21-23(12-18)34-26(32(25(21)36)14-17-6-4-3-5-7-17)31-33(27(34)37)15-19-8-10-20(29)13-22(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHSMSLELVQINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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